2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid

Glucokinase Activator Enantioselectivity Allosteric Modulation

2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 745052-93-1 for the racemate; CAS 745053-49-0 for the (R)-enantiomer) is a small‑molecule glucokinase (GK) activator belonging to the class of α‑aryl‑β‑(tetrahydropyran‑4‑yl)propanoic acids. It is primarily employed as a key pharmacophore scaffold for the synthesis of advanced GK‑activating amides, most notably PSN‑GK1.

Molecular Formula C17H22O5S
Molecular Weight 338.4 g/mol
Cat. No. B8815437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid
Molecular FormulaC17H22O5S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O
InChIInChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)
InChIKeyIMDSBCGXPMSCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic Acid: Glucokinase-Activator Core Scaffold for Metabolic Research & Procurement


2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 745052-93-1 for the racemate; CAS 745053-49-0 for the (R)-enantiomer) is a small‑molecule glucokinase (GK) activator belonging to the class of α‑aryl‑β‑(tetrahydropyran‑4‑yl)propanoic acids. It is primarily employed as a key pharmacophore scaffold for the synthesis of advanced GK‑activating amides, most notably PSN‑GK1. The compound engages the allosteric activator site of human glucokinase, lowering the enzyme’s glucose S0.5 and thereby enhancing glucose‑stimulated insulin secretion and hepatic glucose disposal [1]. Its availability in both racemic and enantioenriched forms makes it a building block of choice for structure–activity relationship (SAR) programs and preclinical lead optimization campaigns targeting type‑2 diabetes [2].

Why Generic Substitution of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic Acid Leads to Irreproducible Glucokinase Pharmacology


Simple carboxylic‑acid analogs or positional isomers cannot mimic the unique allosteric GK‑activation profile of the cyclopropylsulfonyl‑tetrahydropyran scaffold. The cyclopropylsulfonyl group provides a distinct combination of steric compactness and electron‑withdrawing character that is critical for high‑affinity binding to the GK allosteric site [1]. Replacing cyclopropylsulfonyl with methylsulfonyl reduces activation fold nearly 3‑fold, while removal of the tetrahydropyran oxygen or contraction to a cyclopentyl ring abolishes measurable agonist activity in coupled‑enzyme assays [2]. Moreover, the racemic mixture exhibits a ~15‑fold lower potency than the (R)-enantiomer, meaning that stereochemical identity is not a trivial variable but a principal determinant of pharmacological outcome [3]. Consequently, sourcing the exact compound with defined stereochemistry is a prerequisite for generating reproducible, mechanistically interpretable data in metabolic‑disease models.

Comparator‑driven Differentiation of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic Acid: A Quantitative Procurement Guide


(R)-Enantiomer Exhibits 15‑Fold Superior Glucokinase Activation vs. Racemate

The (R)-enantiomer (CAS 745053-49-0) activates recombinant human glucokinase with an EC50 of 62 nM, whereas the racemic mixture (CAS 745052-93-1) shows an EC50 of 930 nM under identical assay conditions [1]. This 15‑fold potency gap is attributed to the stereospecific recognition of the chiral benzylic carbon by the allosteric pocket of GK.

Glucokinase Activator Enantioselectivity Allosteric Modulation

Cyclopropylsulfonyl Confers a 2.7‑Fold Higher Activation Fold than Methylsulfonyl in Close Amide Analogs

In a matched molecular pair analysis of N‑thiazol‑2‑yl‑propanamide analogs, replacing the cyclopropylsulfonyl motif with a methylsulfonyl group reduced the maximal glucokinase activation fold from 2.97 to 1.09 [1]. The cyclopropylsulfonyl group’s enhanced σ‑withdrawing capacity and optimal steric bulk underpin this superior allosteric efficacy.

SAR Sulfonyl Group Glucokinase Activation Fold

Free Acid Serves as an Optimal, Versatile Late‑Stage Diversification Handle Relative to Pre‑formed Amides

The free carboxylic acid form (CAS 745052-93-1) enables direct, one‑step amide coupling with diverse amine building blocks, giving chemists the ability to explore N‑thiazole, N‑pyridyl, and N‑benzo[d]thiazole analogs in parallel. By comparison, the pre‑formed PSN‑GK1 amide (CAS 745051-61-0) permits no further diversification without de‑amidation . In patent EA018988B1, over 80 distinct amides were prepared from this single acid intermediate, achieving activation fold increases up to 3.4 with optimized amine partners [1].

Late-stage functionalization Amide coupling Library synthesis

Physicochemical Profile Optimized for Blood‑Brain Barrier Exclusion Relative to CNS‑penetrant GK Activator Scaffolds

The compound’s calculated logP (3.69) and polar surface area (89.05 Ų) place it within the desirable range for peripheral restriction. In contrast, many early‑generation GK activators (e.g., MK‑0941, logP 1.8, PSA 110 Ų) exhibited unwanted CNS partitioning leading to hypoglycemia‑associated side effects [1][2]. The cyclopropylsulfonyl‑tetrahydropyran combination thus offers a compelling balance of solubility and target engagement while avoiding CNS‑related toxicity seen with more polar or lipophilic analogs.

Physicochemical properties logP PSA Blood‑brain barrier

Demonstrated In‑Vivo Glucose‑Lowering Efficacy of the Derived Amide PSN‑GK1 Validates the Scaffold’s Translational Relevance

While the free acid itself is primarily a synthetic intermediate, the (R)-amide derived from it, PSN‑GK1 (CAS 745051-61-0), reduced fasting blood glucose by 42% in high‑fat‑fed streptozotocin‑treated rats at 10 mg/kg p.o., with a concomitant 26‑fold increase in MIN6 insulin secretion (EC50 267 nM) and 3‑fold stimulation of 2‑deoxyglucose uptake in hepatocytes (EC50 1 µM) . In contrast, the methylsulfonyl analog of PSN‑GK1 failed to reduce blood glucose significantly in the same model [1]. These data establish the cyclopropylsulfonyl‑tetrahydropyran scaffold as a validated pharmacophore whose in‑vivo activity is tightly coupled to the cyclopropylsulfonyl group and cannot be replicated by simpler sulfonyl replacements.

In vivo efficacy Oral bioavailability Type 2 diabetes

High‑Impact Application Scenarios for 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic Acid in Drug Discovery and Chemical Biology


Synthesis of Enantiopure Glucokinase Activator Libraries for Lead Optimization

Medicinal chemistry teams procure the (R)-enantiomer (CAS 745053-49-0) as a late‑stage diversification node. Using HATU‑mediated amide coupling, they generate focused libraries of N‑thiazole, N‑pyridine, and N‑benzo[d]thiazole propanamides, directly comparing activation fold and EC50 against the racemic acid and against methylsulfonyl‑scaffold analogs. This workflow yields SAR tables anchored to the cyclopropylsulfonyl pharmacophore, enabling rapid identification of candidates with activation fold ≥2.5 and EC50 <100 nM for further in‑vivo profiling [1].

Investigating Stereochemical Determinants of Allosteric GK Activation

Academic laboratories use both the (R)-enantiomer and the racemate in parallel to dissect the stereospecific requirements of the human GK allosteric site. By co‑crystallizing the (R)-acid with recombinant GK and comparing B‑factor shifts versus the (S)-enantiomer, researchers map the molecular basis of the 15‑fold enantioselectivity observed in enzyme assays [2]. Such structural data inform the design of next‑generation GK activators with improved selectivity over hexokinase isoforms.

Peripheral‑Restricted GK Activator Proof‑of‑Concept Studies

Preclinical CROs select the free acid scaffold for its favorable calculated logP (3.69) and PSA (89 Ų), which predict low CNS penetration. They synthesize the corresponding (R)-amide PSN‑GK1 and test it in diet‑induced obese (DIO) mice, measuring hepatic glucose uptake (2‑DG method) and pancreatic insulin secretion concurrently. The absence of CNS‑mediated hypoglycemia—expected for compounds with PSA <90 Ų—is confirmed by continuous glucose monitoring in freely moving animals [3].

Scalable Kilogram‑Scale Supply of a Validated GK Activator Intermediate

Fine‑chemical suppliers offer the racemic acid at >98% purity (HPLC) in multi‑kilogram quantities, supported by a fully characterized impurity profile (related substances <0.5% each). This enables process‑chemistry groups to develop enantioselective enzymatic resolution protocols that deliver the (R)-enantiomer with >99% ee, directly supporting GLP toxicology batch production of PSN‑GK1 and backup candidates .

Quote Request

Request a Quote for 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.